molecular formula C25H29N5O2 B2438078 N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226447-36-4

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2438078
CAS No.: 1226447-36-4
M. Wt: 431.54
InChI Key: FOPBTRUIPQADMZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-18-13-19(2)15-21(14-18)27-23(31)17-32-24-16-20(3)26-25(28-24)30-11-9-29(10-12-30)22-7-5-4-6-8-22/h4-8,13-16H,9-12,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBTRUIPQADMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226447-36-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological models, and relevant research findings.

  • Molecular Formula : C25_{25}H29_{29}N5_{5}O2_{2}
  • Molecular Weight : 431.54 g/mol
  • Structure : The compound features a complex structure that includes a phenylpiperazine moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Anticonvulsant Activity

Research has shown that derivatives similar to this compound exhibit significant anticonvulsant properties. In studies involving animal models, compounds with similar structural features demonstrated efficacy in reducing seizure activity. For instance, certain derivatives were evaluated using the maximal electroshock (MES) test and showed promising results in protecting against induced seizures .

Receptor Binding Affinity

The compound's design suggests potential interactions with various receptors. Structural biological studies have indicated that compounds in this class may act as antagonists at the angiotensin II receptor (AT1) and endothelin A receptor (ETA), which are critical in regulating blood pressure and vascular resistance. This receptor binding profile positions this compound as a candidate for further cardiovascular research .

Study on Anticonvulsant Activity

A study focused on this compound analogs demonstrated their ability to bind to neuronal voltage-sensitive sodium channels. This binding is crucial for their anticonvulsant effects. The most potent derivatives were noted to exhibit moderate binding affinities, suggesting that structural modifications could enhance their therapeutic potential .

Efficacy in Hypertensive Models

In spontaneous hypertensive rats, compounds related to this class have shown superior oral activity compared to established antihypertensive medications like Irbesartan. This suggests that further exploration of this compound could lead to new treatments for hypertension .

Data Summary Table

Property Value
Molecular FormulaC25_{25}H29_{29}N5_{5}O2_{2}
Molecular Weight431.54 g/mol
Anticonvulsant ActivityEffective in MES test
Receptor InteractionAT1 and ETA antagonism

Q & A

What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of pyrimidine intermediates. Key steps include:

  • Etherification: Coupling the pyrimidin-4-ol derivative with chloroacetamide intermediates under basic conditions (e.g., NaH in dry DMF) to form the ether linkage .
  • Piperazine Substitution: Introducing the 4-phenylpiperazine moiety via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring, requiring anhydrous solvents (e.g., DCM) and elevated temperatures (60–80°C) .
  • Acetamide Formation: Reacting 3,5-dimethylaniline with activated carbonyl intermediates (e.g., acetyl chloride) in the presence of a base (K₂CO₃) .

Critical Conditions:

ParameterOptimal RangeImpact on Yield/Purity
SolventAnhydrous DMF or DMSOPrevents hydrolysis of intermediates
Temperature60–80°C (SNAr)Ensures complete substitution
CatalystNaH or K₂CO₃Facilitates deprotonation and nucleophilic attack

How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR: Identify proton environments (e.g., aromatic protons at δ 6.8–8.6 ppm, methyl groups at δ 2.0–2.3 ppm). Compare splitting patterns to confirm substituent positions (e.g., para vs. meta dimethylphenyl groups) .
  • LC-MS: Confirm molecular weight ([M+H]+ expected ~463.5 g/mol) and detect impurities via retention time shifts .
  • IR Spectroscopy: Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functionalities .

Data Cross-Validation: Use combinatorial analysis (e.g., DEPT-135 NMR to distinguish CH₃ vs. CH₂ groups) and compare with computational predictions (DFT-based NMR simulations) .

What strategies resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus:
Contradictions often arise from variations in:

  • Assay Conditions: Differences in cell lines (e.g., HEK-293 vs. HeLa) or incubation times .
  • Compound Purity: HPLC traces must show >95% purity; impurities >2% can skew IC₅₀ values .
  • Receptor Conformation: Use molecular dynamics (MD) simulations to assess target flexibility during binding assays .

Resolution Workflow:

Replicate studies using standardized protocols (e.g., NIH/NCBI guidelines).

Perform meta-analyses to identify outliers .

Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

How do substituent variations on the pyrimidine ring affect bioactivity, and what methodologies assess this?

Advanced Research Focus:

  • Structural-Activity Relationship (SAR): Systematically modify substituents (e.g., 6-methyl vs. 6-ethyl) and evaluate:
    • Enzyme Inhibition: Kinase assays with ATP-competitive binding protocols .
    • Cytotoxicity: MTT assays across cancer/normal cell lines (e.g., IC₅₀ ratios) .

Example Findings:

SubstituentBioactivity TrendKey Reference
4-PhenylpiperazineEnhanced receptor selectivity
3,5-DimethylphenylIncreased lipophilicity (logP ~3.2)

What computational strategies predict binding affinity, and how are they validated?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2/D3). Focus on hydrogen bonding with pyrimidine N1 and piperazine NH .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications .
  • Validation: Compare computational Kd values with SPR-measured affinities. Discrepancies >1 log unit warrant force-field recalibration .

How can pharmacokinetic properties be optimized without compromising bioactivity?

Advanced Research Focus:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH at non-critical positions) to reduce logP while maintaining target engagement .
  • Metabolic Stability: Use liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of methyl groups) .
  • Pro-drug Strategies: Mask acidic/basic groups (e.g., esterification of acetamide) to enhance bioavailability .

What in vitro models are appropriate for therapeutic potential evaluation?

Methodological Answer:

  • Cancer Research: Use 3D tumor spheroids to mimic in vivo drug penetration .
  • Neuropharmacology: Primary neuronal cultures for receptor subtype selectivity (e.g., D2 vs. 5-HT1A) .
  • Control Protocols: Include cytotoxicity assays (LDH release) and positive/negative controls (e.g., haloperidol for dopamine receptors) .

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